2-Ethyl-O-methyl-L-tyrosine
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Overview
Description
2-Ethyl-O-methyl-L-tyrosine is a derivative of the amino acid tyrosine This compound is characterized by the presence of an ethyl group at the second carbon and a methoxy group at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-O-methyl-L-tyrosine typically involves the esterification of L-tyrosine followed by alkylation. One common method involves the reaction of L-tyrosine with methanol in the presence of trimethylchlorosilane to form the methyl ester . This intermediate can then be subjected to ethylation using ethyl iodide under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of biocatalysts for specific steps in the synthesis can improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-O-methyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
2-Ethyl-O-methyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a prodrug for L-tyrosine.
Mechanism of Action
The mechanism of action of 2-Ethyl-O-methyl-L-tyrosine involves its interaction with enzymes and receptors in biological systems. It can act as a substrate for tyrosine hydroxylase, leading to the production of catecholamines. Additionally, it may inhibit certain enzymes by competing with natural substrates, thereby modulating biochemical pathways .
Comparison with Similar Compounds
L-Tyrosine: The parent compound, essential for protein synthesis.
L-Tyrosine Methyl Ester: A methylated derivative used as a prodrug.
L-Tyrosine Ethyl Ester: Another esterified form with similar properties.
Uniqueness: 2-Ethyl-O-methyl-L-tyrosine is unique due to the presence of both an ethyl and a methoxy group, which can influence its reactivity and interaction with biological molecules. This dual modification can enhance its stability and bioavailability compared to other tyrosine derivatives .
Properties
CAS No. |
603106-41-8 |
---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-ethyl-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-3-8-6-10(16-2)5-4-9(8)7-11(13)12(14)15/h4-6,11H,3,7,13H2,1-2H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
KUDIVZSKGDRRGS-NSHDSACASA-N |
Isomeric SMILES |
CCC1=C(C=CC(=C1)OC)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)CC(C(=O)O)N |
Origin of Product |
United States |
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